2-(4-chlorophenyl)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
This compound features a tetrazole ring substituted with a 4-ethoxyphenyl group at the 1-position, linked via a methylene bridge to an acetamide backbone bearing a 4-chlorophenyl substituent. Its structural uniqueness lies in the combination of a nitrogen-rich tetrazole core and the ethoxyphenyl moiety, which may enhance metabolic stability and target binding compared to simpler heterocycles.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-2-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-20-18(25)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHSYYKLZXASSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Preparation of 1-(4-ethoxyphenyl)-1H-tetrazole: This involves the reaction of 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate.
Coupling Reaction: The final step involves the coupling of 4-chlorophenylacetic acid with 1-(4-ethoxyphenyl)-1H-tetrazole in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to interfere with biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Key Substituents
The following table summarizes structurally related compounds from the evidence, highlighting critical differences:
Functional Group Impact on Properties
- Tetrazole vs. Triazole : The tetrazole in the target compound provides five-membered aromaticity with four nitrogen atoms , likely improving metabolic resistance compared to triazoles (three nitrogens) . However, triazoles are more commonly synthesized via click chemistry (e.g., compound 12d ), whereas tetrazoles may require harsher conditions.
- Ethoxyphenyl vs.
- Chlorophenyl Acetamide : Shared across most analogs, this group is associated with π-π stacking interactions in biological targets, as seen in N-(4-chloro-2-nitrophenyl) derivatives .
Contradictions and Limitations
- Biological Data Gaps : While analogs like 12d and 7h have documented bioactivity, the target compound lacks direct experimental data, making functional predictions speculative.
- Synthetic Feasibility : Tetrazole synthesis (e.g., BG15554 ) may face scalability challenges compared to triazoles, which are widely accessible via click chemistry.
Biological Activity
The compound 2-(4-chlorophenyl)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 4-chlorophenylacetic acid : Achieved through the chlorination of phenylacetic acid.
- Preparation of 1-(4-ethoxyphenyl)-1H-tetrazole : This is done by reacting 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate.
- Coupling Reaction : The final step involves coupling 4-chlorophenylacetic acid with 1-(4-ethoxyphenyl)-1H-tetrazole using coupling reagents like EDCI and HOBt.
Biological Activity
The biological activity of this compound has been investigated in various studies with promising results in multiple areas:
Antimicrobial Activity
Research indicates that compounds featuring tetrazole rings exhibit significant antimicrobial properties. The structure of this compound allows it to interact with bacterial enzymes, potentially inhibiting their function. For instance, studies have shown that similar tetrazole derivatives can inhibit Mur enzymes in Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been explored through various in vitro studies. The presence of the chlorophenyl and tetrazole moieties is believed to enhance its cytotoxic effects. In particular, derivatives of tetrazoles have demonstrated significant activity against various cancer cell lines, including breast and lung cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The tetrazole ring may mimic the structure of natural substrates, allowing it to bind to active sites on enzymes and inhibit their activity.
- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, altering their activity and influencing cell behavior.
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their anti-inflammatory and anticancer properties. Results indicated that modifications to the ethoxy group significantly affected bioactivity, with some compounds showing IC50 values below 10 µM against cancer cell lines .
- Antimicrobial Efficacy : A study focused on the antimicrobial properties of tetrazole-containing compounds found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents like chlorine was noted to enhance efficacy .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
